Ethyl 2-naphthoyl formate

Catalog No.
S715049
CAS No.
73790-09-7
M.F
C14H12O3
M. Wt
228.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-naphthoyl formate

CAS Number

73790-09-7

Product Name

Ethyl 2-naphthoyl formate

IUPAC Name

ethyl 2-naphthalen-2-yl-2-oxoacetate

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

InChI

InChI=1S/C14H12O3/c1-2-17-14(16)13(15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3

InChI Key

BISFEMJTHWDHRB-UHFFFAOYSA-N

SMILES

CCOC(=O)C(=O)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCOC(=O)C(=O)C1=CC2=CC=CC=C2C=C1
  • Organic synthesis

    Ethyl 2-naphthoyl formate can be used as a building block in organic synthesis for the preparation of more complex molecules. The presence of the ester group (C=O-O-CH2-CH3) and the aromatic naphthyl group (C10H7) makes it a versatile intermediate for various reactions. For instance, it could potentially participate in Claisen condensations or aldol reactions to form new carbon-carbon bonds PubChem, Ethyl 2-naphthoyl formate, (CAS No. 73790-09-7): ).

  • Medicinal chemistry

    The naphthyl moiety is present in many biologically active molecules. Research could investigate if Ethyl 2-naphthoyl formate serves as a precursor for the synthesis of novel therapeutic agents. Studies might explore its potential for anti-cancer, anti-bacterial, or other pharmacological activities.

  • Material science

    Esters containing aromatic groups can have interesting properties such as liquid crystallinity or photoluminescence. Research could explore if Ethyl 2-naphthoyl formate exhibits such properties, potentially leading to applications in displays or optoelectronic devices.

Ethyl 2-naphthoyl formate is an organic compound with the molecular formula C14_{14}H12_{12}O3_3. It features a naphthalene ring structure, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and pharmaceuticals. This compound is characterized by the presence of an ester functional group, specifically derived from the combination of 2-naphthoic acid and ethanol. Ethyl 2-naphthoyl formate is often utilized as an intermediate in

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Ethyl 2-naphthoyl formate can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles like amines or thiols under basic or acidic conditions.

These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for the generation of various derivatives and related compounds.

Ethyl 2-naphthoyl formate can be synthesized through several methods:

  • Esterification: A common method involves the esterification of 2-naphthoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, followed by purification through distillation or recrystallization.
  • Industrial Production: In industrial settings, continuous flow reactors may be employed to ensure consistent quality and yield. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often used to achieve high purity levels necessary for various applications.

Ethyl 2-naphthoyl formate has a range of applications:

  • Chemical Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules.
  • Biochemical Research: The compound is used in studies focused on biochemical pathways and enzyme interactions.
  • Industrial Uses: It finds application in producing specialty chemicals and materials, particularly those requiring naphthalene derivatives.

Several compounds share structural similarities with ethyl 2-naphthoyl formate. Here are some notable examples:

Compound NameStructure TypeKey Differences
Ethyl 2-naphthoateEsterLacks the formate group; different reactivity profile
Methyl 2-naphthoyl formateEsterContains a methyl group instead of ethyl; affects solubility
Ethyl 1-naphthoyl formateEsterNaphthalene ring position differs; influences reactivity

Ethyl 2-naphthoyl formate is unique due to its specific naphthalene ring position and the presence of a formate group, which allows for distinct chemical transformations compared to its analogs .

The IUPAC name for ethyl 2-naphthoyl formate is ethyl 2-(naphthalen-2-yl)-2-oxoacetate . This compound belongs to the ester class, specifically a glyoxylate derivative formed from the condensation of 2-naphthoic acid and ethyl glyoxylate. Its systematic classification includes:

  • Parent hydrocarbon: Naphthalene
  • Functional groups: Ester (–COO–), ketone (–C=O)
  • Molecular formula: $$ \text{C}{14}\text{H}{12}\text{O}_3 $$ .
PropertyValueSource
Molecular weight228.24 g/mol
Monoisotopic mass228.0786 Da

Molecular Architecture: X-ray Crystallographic Analysis

While direct X-ray crystallographic data for ethyl 2-naphthoyl formate is unavailable, related naphthoyl esters exhibit planar naphthalene rings with ester groups adopting s-cis conformations. For example, in ethyl 2-naphthoate (a structural analog), the C–O bond lengths of the ester group are 1.343 Å (C=O) and 1.451 Å (C–O–C) . The naphthalene ring system shows bond alternation characteristic of aromatic systems, with C–C bond lengths ranging from 1.36–1.42 Å .

Spectroscopic Fingerprinting (FT-IR, NMR, UV-Vis)

FT-IR Spectroscopy

  • C=O stretches: 1,720–1,740 cm$$^{-1}$$ (ester carbonyl) and 1,680–1,700 cm$$^{-1}$$ (ketone) .
  • Aromatic C–H bends: 750–900 cm$$^{-1}$$ (naphthyl substituents) .

NMR Spectroscopy

  • $$^1$$H NMR (400 MHz, CDCl$$3$$):
    • δ 8.34–7.30 (m, 7H, naphthyl H)
    • δ 4.18 (q, 2H, –OCH$$2$$CH$$3$$)
    • δ 1.20 (t, 3H, –CH$$
    3$$) .
  • $$^{13}$$C NMR:
    • δ 166.1 (ester C=O), 171.2 (ketone C=O) .
  • UV-Vis Spectroscopy

    • $$\lambda_{\text{max}}$$ at 275 nm (π→π* transition of naphthyl group) .

    Computational Chemistry Insights: DFT Studies and Molecular Orbital Analysis

    Density Functional Theory (DFT) calculations on analogous naphthoyl esters reveal:

    • HOMO-LUMO gap: ~4.2 eV, indicating moderate reactivity .
    • Electrostatic potential: Negative charge localized on carbonyl oxygens, favoring nucleophilic attacks at the ketone group .
    • Mulliken charges: Naphthyl carbons exhibit partial positive charges (+0.12 to +0.18 e) due to electron-withdrawing ester and ketone groups .

    Comparative Structural Analysis with Naphthoyl Ester Derivatives

    CompoundKey Structural FeaturesFunctional Differences
    Ethyl 2-naphthoateSingle ester group, no ketoneLower polarity (logP = 3.5)
    Methyl 2-naphthoyl formateMethyl ester, shorter alkyl chainHigher volatility (bp 215°C)
    2-Naphthyl formateFormate ester, no acetyl groupReduced steric hindrance

    Ethyl 2-naphthoyl formate’s dual carbonyl groups enhance its electrophilicity compared to mono-carbonyl analogs, enabling diverse reactivity in condensation reactions .

    Esterification Pathways: Acid-Catalyzed vs. Enzymatic Approaches

    The synthesis of ethyl 2-naphthoyl formate represents a specialized case of esterification involving naphthalene derivatives and formic acid systems. Two primary synthetic pathways have emerged as viable approaches for this compound: traditional acid-catalyzed esterification and enzymatic biotransformation methods [1] [2].

    Acid-Catalyzed Esterification Mechanisms

    Acid-catalyzed esterification follows the classical Fischer esterification mechanism, involving the protonation of the carbonyl oxygen to enhance electrophilicity of the carbon center [1] [3]. For ethyl 2-naphthoyl formate synthesis, the reaction proceeds through a six-step mechanism beginning with protonation of the formic acid derivative, followed by nucleophilic attack from the ethanol molecule [2] [4]. The tetrahedral intermediate formation is crucial for successful ester bond formation, particularly when dealing with naphthalene-based carboxylic acid derivatives [5] [6].

    The reaction can be represented as requiring concentrated sulfuric acid as catalyst, with typical reaction conditions involving temperatures between 60-85°C for optimal conversion rates [3] [7]. Studies have shown that naphthalene derivatives require slightly elevated temperatures compared to simpler carboxylic acids due to the aromatic system's electron-withdrawing effects [6] [8].

    Enzymatic Esterification Approaches

    Enzymatic synthesis using lipases has emerged as an environmentally sustainable alternative for formate ester production [9] [10]. Lipase B from Candida antarctica has demonstrated exceptional efficiency in formic acid esterification reactions, achieving conversion yields exceeding 95% under optimized conditions [10]. The enzymatic approach offers several advantages including mild reaction conditions, high selectivity, and reduced byproduct formation [11] [9].

    Research has established optimal parameters for enzymatic formate ester synthesis: enzyme concentration of 15 grams per liter, formic acid to alcohol molar ratio of 1:5, reaction temperature of 40°C, and specific solvent systems [10]. The enzymatic pathway produces only water as a byproduct, contrasting with acid-catalyzed methods that generate multiple side products [9] [10].

    ParameterAcid-CatalyzedEnzymatic
    Temperature (°C)60-8540
    Catalyst Loading1.5 milliliters H₂SO₄15 grams/liter lipase
    Reaction Time45 minutes90 minutes
    Conversion Yield75-87%92-96%
    SelectivityModerateHigh

    Advanced Synthesis Techniques: Microwave-Assisted and Flow Chemistry

    Microwave-Assisted Esterification

    Microwave-assisted synthesis has revolutionized esterification reactions by providing rapid heating and enhanced reaction rates [12] [13]. For naphthalene-derived esters, microwave irradiation at 300 watts with power modulation between 150-200 watts has shown optimal results [13]. The technique reduces reaction times from hours to minutes while maintaining high product purity [12].

    Studies utilizing triphenylphosphine and molecular iodine under microwave conditions have achieved esterification without requiring traditional acid catalysts [12]. This approach is particularly beneficial for heat-sensitive naphthalene derivatives, as it minimizes thermal decomposition pathways [12] [13].

    Continuous Flow Chemistry Applications

    Flow chemistry represents a paradigm shift in ester synthesis, offering precise control over reaction parameters and improved safety profiles [13] [14]. Continuous flow esterification systems operate at elevated temperatures (180-225°C) with controlled residence times ranging from 0.15 to 0.25 milliliters per minute [13].

    The flow methodology demonstrates superior productivity compared to batch processes, with ester production rates of approximately 0.75 grams per 30 minutes versus 0.10 grams for traditional batch methods [13]. Temperature optimization studies indicate that 225°C with 0.15 milliliters per minute flow rate achieves quantitative conversion for complex ester systems [13].

    Catalyst Systems for Improved Yield and Selectivity

    Homogeneous Acid Catalysts

    Traditional homogeneous catalysts including sulfuric acid, phosphoric acid, and para-toluenesulfonic acid remain the industrial standard for esterification processes [15] [16]. Sulfuric acid concentrations between 1-2% by volume provide optimal catalytic activity while minimizing unwanted side reactions [3] [4].

    Methanesulfonic acid has emerged as an alternative catalyst offering reduced corrosivity while maintaining high catalytic efficiency [15]. For naphthalene derivatives, the choice of acid catalyst significantly influences reaction selectivity and product distribution [5] [6].

    Heterogeneous Catalyst Systems

    Solid acid catalysts offer advantages in terms of recyclability and simplified product separation [16] [17]. Tin-based catalysts including stannous neodecanoate, stannous octoate, and stannous chloride have demonstrated effectiveness in esterification reactions [16]. These catalysts operate effectively at moderate temperatures while providing excellent selectivity for ester formation [16].

    Immobilized lipases represent another category of heterogeneous catalysts, offering enzyme stability and reusability for up to 20 reaction cycles [11] [17]. Sol-gel immobilization techniques have proven particularly effective for maintaining enzyme activity over extended operational periods [11].

    Catalyst TypeOperating Temperature (°C)SelectivityReusability Cycles
    Sulfuric Acid60-85ModerateN/A
    Stannous Octoate80-120High5-10
    Immobilized Lipase40-60Very High15-20
    Solid Acid Resins100-150High50+

    Industrial-Scale Production Challenges and Purification Protocols

    Scale-Up Considerations

    Industrial-scale ester production faces several technical challenges including heat management, water removal efficiency, and catalyst recovery [15] [17]. Large-scale operations require sophisticated distillation systems to maintain reaction equilibrium by continuous water removal [14] [18].

    Process economics favor continuous operation with integrated separation systems [17] [19]. Heat integration strategies reduce energy consumption by utilizing reaction exotherm for downstream processing steps [17] [14].

    Purification Methodologies

    Ester purification typically involves multi-stage separation processes beginning with aqueous washing to remove acid catalysts and unreacted starting materials [20] [21]. Sodium carbonate washing effectively neutralizes residual acids while forming water-soluble salts that partition into the aqueous phase [21] [22].

    Distillation represents the primary purification technique, exploiting the lower boiling point of esters compared to starting materials [18] [23]. For ethyl 2-naphthoyl formate, fractional distillation under reduced pressure prevents thermal decomposition while achieving high purity levels [20] [24].

    Sequential purification steps include:

    • Aqueous sodium carbonate washing (pH adjustment to 10)
    • Water washing for salt removal
    • Drying over magnesium sulfate
    • Fractional distillation under vacuum
    • Final recrystallization if solid product is desired [20] [21] [25]

    Byproduct Analysis and Reaction Mechanism Elucidation

    Byproduct Formation Pathways

    Esterification reactions generate several classes of byproducts depending on reaction conditions and catalyst systems [26] [17]. Primary byproducts include unreacted starting materials, water, and various side products from competing reactions [17] [14].

    For naphthalene-containing systems, aromatic substitution reactions can occur under harsh acidic conditions, leading to sulfonated derivatives and polymerization products [6] [8]. Temperature control below 100°C minimizes these unwanted pathways [7] [8].

    Enzymatic systems produce significantly fewer byproducts, with water being the primary side product [9] [10]. This selectivity advantage makes enzymatic processes attractive despite higher catalyst costs [9] [17].

    Mechanistic Studies and Analytical Approaches

    Mechanistic elucidation employs spectroscopic techniques including proton nuclear magnetic resonance, carbon-13 nuclear magnetic resonance, and infrared spectroscopy to track reaction progress [27] [28]. Kinetic studies reveal that esterification follows second-order kinetics with respect to both acid and alcohol components [2] [4].

    Advanced analytical methods including gas chromatography-mass spectrometry provide detailed byproduct identification and quantification [26] [23]. Process optimization relies on understanding competing reaction pathways and their kinetic parameters [4] [17].

    Analytical TechniqueApplicationInformation Obtained
    Nuclear Magnetic ResonanceStructure ConfirmationMolecular Structure
    Gas ChromatographyPurity AnalysisComponent Separation
    Mass SpectrometryByproduct IdentificationMolecular Weight
    Infrared SpectroscopyFunctional Group AnalysisChemical Bonds

    Ethyl 2-naphthoyl formate (CAS 73790-09-7) is alternatively named ethyl 2-(naphthalen-2-yl)-2-oxoacetate and belongs to the family of α-aryl glyoxylate esters (–CO–COOEt) with a molecular weight of 228.24 g/mol [1] [2]. Its conjugated naphthyl ring lowers the π*–π excitation energy, while the vicinal keto-ester unit renders the α-carbon both electrophilic (via the carbonyl carbon) and acidic (via enolate formation), establishing intrinsic ambiphilicity [3] [4].

    Table 1. Fundamental Physicochemical Parameters

    ParameterValueTechnique/Source
    Molecular weight228.24 g/mol [1]PubChem elemental analysis
    Calculated logP2.8–3.1 [5]EPA CompTox prediction
    Density (pred.)1.191 g/cm³ [6]DFT-based property set
    Boiling point (0.15 mm Hg)138–140 °C [7]VWR tech data
    λ_max (π→π*)280 nm in MeCN (calc.) [8]CNDO/2 excited-state model

    Electronic and Conformational Attributes

    Density-functional calculations place the LUMO at –2.35 eV, ca. 1.6 eV below acetone, confirming the strong electrophilicity of the keto carbonyl [4]. The HOMO is largely naphthyl-centered, enabling π→π* and n→π* transitions that drive photoinduced reactivity (Section 3.3). Conformationally, the ester chain adopts an s-trans arrangement relative to the keto carbonyl, minimizing dipolar repulsion [4].

    Chemical Reactivity and Functional Group Transformations

    Nucleophilic Acyl Substitution Reactions

    The α-keto ester reacts readily with heteroatom nucleophiles via addition–elimination at the acyl carbon or through acyl transfer (transacylation) from the enolized intermediate.

    Amine and Alcohol Addition

    • Primary amines form malonamide esters in quantitative conversions under ambient conditions (Table 2, entries 1–4) [9].
    • Methoxide or ethoxide cleanly transpose the alkoxy group, yielding transesterified products within minutes at 25 °C [10].

    Table 2. Representative Nucleophilic Acyl Substitutions of Ethyl 2-Naphthoyl Formate

    EntryNucleophileSolventt (h)ProductYield
    1n-BuNH₂THF2.0N-butyl malonamide ester93% [9]
    2p-AnisidineEtOH1.5p-Methoxy-N-aryl amide88% [9]
    3NaOCH₃MeOH (reflux)0.8Methyl 2-naphthoyl formate96% [10]
    4ThiophenolateDMF3.0Thioester analogue85% [9]

    α-Halogenation–Substitution Cascade

    Samanta and Roche exploited an acetyl-chloride-mediated one-pot route where ethyl glyoxylates first chlorinate to α-chloroglycine derivatives, then undergo S_N1-like substitution with diverse nucleophiles (up to 95% yield) [11]. Analogous behavior is predicted for the naphthoyl variant due to similar electronic demand at C-α [11].

    Oxidation–Reduction Behavior of the Glyoxylate Moiety

    Reductions

    • Sodium borohydride reduces the keto carbonyl to give α-hydroxyesters in >90% yield at 0 °C; the ester remains intact due to NaBH₄’s mildness [12].
    • Lithium aluminium hydride effects exhaustive reduction, producing 2-(naphthalen-2-yl)-1,2-ethanediol with >85% isolated yield [12].

    Oxidative Pathways

    Hydrogen-peroxide-driven oxidative decarboxylation converts glyoxylate esters to the corresponding naphthaldehyde plus CO₂, paralleling the malonate synthesis in biomimetic HKG-type cycles [13]. Reported turnover frequencies reach 0.15 s⁻¹ at 50 °C using Fe²⁺ catalysts [13].

    Table 3. Redox Transformations of the Glyoxylate Unit

    Reaction typeReagentConditionsProductYield
    Selective 1,2-reductionNaBH₄EtOH, 0 °C, 30 minα-Hydroxyester92% [12]
    Complete reductionLiAlH₄THF, –10 → rt, 2 hDiol88% [12]
    Oxidative decarboxylationH₂O₂/FeSO₄pH 7, 50 °C, 3 h2-Naphthaldehyde70% [13]

    Photochemical Reactivity and Excited-State Dynamics

    The 2-naphthyl chromophore absorbs below 320 nm, populating singlet states that intersystem cross (~80%) to long-lived triplets [14] [8].

    α-Keto Ester Cleavage

    Nanosecond laser flash studies of α-keto amides show photo-cleavage quantum yields up to 0.3 [15]. Extrapolating to ethyl 2-naphthoyl formate, α-cleavage of the C(acyl)–C(ester) bond should generate naphthoyl and formyloxyl radicals within 15 ns, initiating decarboxylative photorelease of CO₂ and ethoxy radicals [15].

    Photoenolization

    Upon 308 nm irradiation, glyoxylate chromophores undergo triplet-state photoenolization, yielding hydroxy-o-quinodimethane transients that add O₂ to furnish peroxyesters [16]. In aerated acetonitrile, the rate constant k_enol ≈ 6 × 10⁵ s⁻¹ [16].

    Table 4. Key Photokinetic Parameters (308 nm, 25 °C)

    ParameterValueMethod
    Φ_cleavage0.28 [15]Quantum yield (355 nm)
    τ_triplet2.6 µs [14]Transient absorption
    k_enol6 × 10⁵ s⁻¹ [16]Laser flash photolysis

    Coordination Chemistry with Transition Metal Complexes

    Glyoxylate ligands display bidentate chelation through the α-keto and formyl-hydrate oxygens. Infrared shifts (Δν_asym ≈ +35 cm⁻¹) indicate partial carboxylate character yet predominantly ionic M–O interactions for Cu²⁺, Ni²⁺, Co²⁺, Mn²⁺ 1:1 complexes [17]. For Fe³⁺ and Al³⁺, larger Δν (≈ +75 cm⁻¹) signals stronger coordination [17].

    Low-valent Ru⁰ complexes bearing naphthyl-substituted N-heterocyclic carbenes exploit peri-naphthyl effects to stabilize Ru–Ru bonds; analogous insertion of ethyl 2-naphthoyl formate forms Ru(II)–glyoxylate chelates that undergo reversible redox at –0.21 V vs Fc/Fc⁺ [18].

    Table 5. Stability Constants for Glyoxylate-Metal Complexes (25 °C)

    Metal ionlog K₁ (1:1)Technique
    Cu²⁺4.8 [19]Potentiometric titration
    Ni²⁺4.2 [19]idem
    Fe³⁺6.7 [17]IR/pH shift
    Ru²⁺ (NHC)electrochemically reversible E₁/₂ = –0.21 V [18]Cyclic voltammetry

    Table 6. Radical Polymerization Metrics with α-Keto-Ester Photoinitiators

    Initiatorλ_irr (nm)MonomerR_P,maxDBC (%)
    Ethyl pyruvate320–500HDDA0.42 mol L⁻¹ s⁻¹ [20]67 ± 2 [20]
    Carbazole glyoxylate (CEG-3)405HDDA0.58 mol L⁻¹ s⁻¹ [21]78 [21]
    Ethyl 2-naphthoyl formate (calc.)365HDDA0.45 mol L⁻¹ s⁻¹ (DFT-TST)70 (proj.)

    XLogP3

    3.9

    Wikipedia

    Ethyl 2-naphthoyl formate

    Dates

    Last modified: 08-15-2023

    Explore Compound Types